![molecular formula C13H11FN2O2 B2620981 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone CAS No. 2034487-25-5](/img/structure/B2620981.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored to access this compound. Notably, a novel N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] cycloaddition between α-bromoenals and 5-aminoisoxazoles has been developed. This method yields various dihydroisoxazolo[5,4-b]pyridin-6-ones in high yields (up to 99%) with excellent enantioselectivities (up to >99%) under mild conditions. Importantly, this represents the first example of direct catalytic asymmetric synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones .
Molecular Structure Analysis
The molecular structure of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone consists of a fused isoxazolo[4,5-c]pyridine ring system connected to a 2-fluorophenyl moiety. The exact arrangement of atoms and bonds can be visualized using X-ray crystallography or computational methods .
Chemical Reactions Analysis
The compound’s reactivity can be explored through various chemical reactions. For instance, dehydrogenation and halogenation of related structures have been investigated to provide suitable intermediates for further functionalization .
Physical And Chemical Properties Analysis
Scientific Research Applications
- A convenient synthetic route to novel 5,6,7-substituted 3-phenyl-6,7-dihydroisoxazolo[4,5-d]pyrimidines has been developed . The key synthetic step involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . This methodology can be adapted to high-throughput combinatorial formats.
- Quantum chemical studies have explored the excited-state intramolecular charge transfer of oxazolo[4,5-b]-pyridine derivatives. These studies investigate compounds with different electron-donating and electron-withdrawing groups. The vertical excitation energies and electronic structures are analyzed, shedding light on their absorption and fluorescence spectra .
- While specific studies on this compound are limited, related heterocyclic structures have shown promising biological activities:
- Although not directly studied for this compound, related oxazole derivatives have been synthesized and examined for antibacterial activity against various strains .
Synthesis and Methodology
Excited-State Charge Transfer Studies
Biological Activities and Drug Development
Fluorescence Properties
Antibacterial Potential
SIRT1 Activation
properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-4-2-1-3-10(11)13(17)16-6-5-12-9(8-16)7-15-18-12/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXXPRSTSBLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.